molecular formula C16H15NO2S3 B3125679 2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane CAS No. 328263-21-4

2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane

Cat. No. B3125679
CAS RN: 328263-21-4
M. Wt: 349.5 g/mol
InChI Key: ORSRFHMDRGIHNV-UHFFFAOYSA-N
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Description

The compound “2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane” is a complex organic molecule. It contains a dithiolane ring, which is a five-membered cyclic structure with two sulfur atoms, two carbon atoms, and one oxygen atom. The molecule also has a nitrophenyl group and a methylphenylsulfanyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dithiolane ring, nitrophenyl group, and methylphenylsulfanyl group would all contribute to the overall structure. The presence of the nitro group could introduce some polarity to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The nitro group might be reduced to an amino group under certain conditions, and the dithiolane ring might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Structural Characterization and Inhibitory Potential

A study focused on the structural characterization of derivatives closely related to our compound of interest, demonstrating their potential as inhibitors against human enzymes. For instance, L. H. Al-Wahaibi et al. (2021) described the structural insights of dihydropyrimidine-carbonitrile derivatives and assessed their inhibitory potential against human dihydrofolate reductase (DHFR), highlighting the importance of structural analysis in drug discovery L. H. Al-Wahaibi et al., 2021.

Advanced Material Applications

Research on thiophenyl-substituted compounds, such as that conducted by P. Tapaswi et al. (2015), has led to the development of transparent aromatic polyimides with high refractive indices and small birefringence, suitable for advanced optical materials. This study showcases the application of sulfur-containing aromatic compounds in the synthesis of materials with unique optical properties P. Tapaswi et al., 2015.

Synthesis and Biological Activity of Novel Compounds

The synthesis and exploration of novel compounds with potential biological activities are critical in medicinal chemistry. V. P. M. Rahman et al. (2005) synthesized novel thiazolidin-4-ones and thiazan-4-one derivatives, demonstrating the diverse synthetic routes available for creating biologically active compounds from simple precursors V. P. M. Rahman et al., 2005.

Catalytic and Electrocatalytic Studies

Compounds similar to 2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane have been studied for their catalytic properties. Anamika et al. (2020) synthesized heteroleptic Ni(ii) complexes, demonstrating their potential in electrocatalytic oxygen evolution studies. This highlights the role of sulfur-containing ligands in catalysis Anamika et al., 2020.

Enzymatic Studies and Microbial Oxidation

Enzymatic selectivity and microbial oxidation are other areas of interest. B. Auret et al. (1988) investigated the stereoselective microbial oxidation of dithiolanes, providing insights into the enzymatic processes and potential applications in stereoselective synthesis B. Auret et al., 1988.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling, storage, and disposal procedures should be followed to minimize risks .

properties

IUPAC Name

2-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]-1,3-dithiolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S3/c1-11-2-5-13(6-3-11)22-15-7-4-12(17(18)19)10-14(15)16-20-8-9-21-16/h2-7,10,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSRFHMDRGIHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C3SCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701196009
Record name 2-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]-1,3-dithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane

CAS RN

328263-21-4
Record name 2-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]-1,3-dithiolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328263-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]-1,3-dithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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